molecular formula C22H43NNaO9P B1146206 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt CAS No. 143077-66-1

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt

Cat. No. B1146206
M. Wt: 519.54
InChI Key:
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Description

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is a lysophospholipid that contains palmitic acid . It can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .


Synthesis Analysis

The synthesis of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt involves the use of 21 mol % of the compound. This leads to the formation of liposomes with 21 mol % in the inner and 6 mol % PS in the outer leaflet . This asymmetry persists virtually unchanged for at least 4 days at 20°C and at least 2 days at 40°C .


Molecular Structure Analysis

The molecular formula of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is C22H43NO9PNa . It is a natural product found in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available .


Chemical Reactions Analysis

The translocation of penetratin, a cell penetrating peptide (CPP), requires the presence of at least 40% of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt on both leaflets of symmetric bilayers .


Physical And Chemical Properties Analysis

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is hygroscopic . It is soluble in ethanol at 5mg/mL, soluble in DMSO at 5mg/mL, and soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL .

Scientific Research Applications

Structural Characterization of Oxidized Glycerophosphatidylserine

Scientific Field

Mass Spectrometry

Summary of Application

This compound is used in the study of phosphatidylserine (PS) oxidative modifications. Oxidized PS is known to play a key role in apoptosis .

Methods of Application

Different PS were oxidized in vitro by hydroxyl radical, generated under Fenton reaction conditions, and the reactions were monitored by ESI-MS in negative mode .

Results

The study identified hydroxyl, peroxy, and keto derivatives due to oxidation of unsaturated fatty acyl chains. Oxidation products due to oxidation of serine polar head were also identified .

Preparation of Giant Unilamellar Liposomes (GULs)

Scientific Field

Biochemistry

Summary of Application

This compound is used in the preparation of giant unilamellar liposomes (GULs) .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained are not specified in the source .

Study of Phospholipase A2 (PLA2) Hydrolysis of Phosphatidylcholine

Summary of Application

This compound is generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine .

Methods of Application

The compound is used at various concentrations in different cell types to study its effects .

Results

The compound increases the production of reactive oxygen species (ROS) and decreases superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels .

Interaction of Amyloid β Peptide with Lipid Membrane

Scientific Field

Biophysics

Summary of Application

This compound is used in the study of the interaction of amyloid β peptide (11–42) oligomers with a lipid membrane .

Methods of Application

A 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) membrane system with different cholesterol concentrations was used to simulate the neural cell membrane .

Results

The results indicated that Aβ (11–42) peptide oligomers with peptide numbers larger than two were more likely to lead to lipid deformation and water channels .

Formation of Negatively Charged Lipid Bilayers

Summary of Application

This compound forms negatively charged lipid bilayers .

Results

A molecular dynamics simulation indicates that Na+ ions penetrate unexpectedly far into the bilayer, well beyond the hydrophilic end groups .

Prevention of Alveolar Collapse

Scientific Field

Medicine

Summary of Application

This compound is used to compensate for alveolar surfactant deficiency and reduce the likelihood of alveolar collapse leading to acute respiratory collapse .

Future Directions

The future directions of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt research could involve further exploration of its role in the generation of micelles, liposomes, and other types of artificial membranes . Additionally, its role in the translocation of cell penetrating peptides could be further investigated .

properties

IUPAC Name

sodium;(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27;/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t19-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVYLWFGOUZBHG-FDOHDBATSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NNaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt

Citations

For This Compound
5
Citations
G Adamo, D Fierli, DP Romancino… - Journal of …, 2021 - Wiley Online Library
… performed on large unilamellar vesicles (LUV) made with 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine (POPC), 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-L-serine sodium salt (…
Number of citations: 44 onlinelibrary.wiley.com
H Wang, W Hu, T Xu, Y Yuan, D Liu, K Wüthrich - Iscience, 2023 - cell.com
Crystal and cryo-EM structures of the glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR) bound with their peptide ligands have been obtained with full-length …
Number of citations: 5 www.cell.com
Y Li, P Khanal, F Norheim, M Hjorth, T Bjellaas… - Journal of Lipid …, 2021 - ASBMB
… -sn-glycero-3-phosphocholine (#42773), 2-oleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine (#01991), and 2-oleoyl-1-palmitoyl-sn-glycero-3-phospho-L-serine sodium salt (#…
Number of citations: 17 www.jlr.org
Q Gao, J Du, H Liu, S Lu, X Zhou, C Yang - Journal of Luminescence, 2018 - Elsevier
… 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine (POPC, ≥ 99.0%) and 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-L-serine sodium salt (POPS, ≥ 75%) were purchased from Sigma-…
Number of citations: 4 www.sciencedirect.com
GD Prima, F Librizzi, R Carrotta - Membranes, 2020 - mdpi.com
… 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-L-serine sodium salt (POPS), Cholesterol, Chloroform, FeCl 3 and NH 4 SCN (used to prepare the ammonium ferrothiocyanate solution for …
Number of citations: 9 www.mdpi.com

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